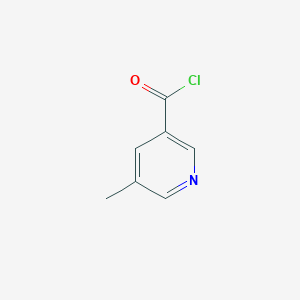

5-甲基烟酰氯

描述

Synthesis Analysis

The synthesis of related compounds involves starting materials that are derivatives of nicotinic acid. For instance, one paper describes the synthesis of 5-methyl-3-(bromomethyl)pyridine hydrobromide using 5-methylnicotinic acid as the starting material, achieving an overall yield of 65.9% . This method is praised for its simplicity, efficiency, and environmental friendliness. Another paper reports the synthesis of 4-methylnicotinonitrile derivatives through a series of reactions including ozonization-reduction, chlorination, Wittig-reaction, and acidic hydrolyzation, starting from 4-methyl-5-vinylnicotinonitrile with a yield of over 70% . These methods could potentially be adapted for the synthesis of 5-methylnicotinoyl chloride by incorporating an appropriate chlorination step.

Molecular Structure Analysis

While the molecular structure of 5-methylnicotinoyl chloride is not directly analyzed in the provided papers, the structure of a related compound, methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate, was determined using spectroscopic techniques and confirmed by single crystal X-ray diffraction analysis . The crystal structure of this compound was found to belong to the orthorhombic system with specific cell parameters. Although this is not the same compound, the techniques used for structural determination are relevant and could be applied to 5-methylnicotinoyl chloride.

Chemical Reactions Analysis

The papers do not provide specific reactions for 5-methylnicotinoyl chloride, but they do detail reactions for similar compounds. For example, the synthesis of pyridine derivatives involves reactions such as ozonization-reduction and chlorination . These reactions are important for modifying the pyridine ring and could be relevant to the chemical reactions that 5-methylnicotinoyl chloride might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-methylnicotinoyl chloride are not discussed in the provided papers. However, the papers do discuss the properties of related compounds. For instance, the crystal packing of a pyrazole derivative is stabilized by offset π-stacking . This information suggests that similar compounds, including 5-methylnicotinoyl chloride, may also exhibit specific intermolecular interactions that could influence their physical properties and reactivity.

科学研究应用

化学风险评估

5-甲基烟酰氯在研究中突显了其在讨论化学风险评估的更广泛背景中的相关性。Clewell(1995)强调了将科学研究整合到化学风险评估中的重要性,以甲烷二氯为主要例子。这种方法有助于完善人类风险估计,并确定化学风险评估中的关键科学问题,暗示了在评估类似于5-甲基烟酰氯的化合物时可能存在的潜在相似之处(Clewell, 1995)。

DNA 甲基化和去甲基化

在DNA甲基化领域,Ma等人(2016)开发了一种用于定量DNA中5-羟甲基胞嘧啶的方法,这对于理解DNA甲基化和去甲基化过程具有重要意义。这项研究表明了5-甲基烟酰氯在与DNA甲基化相关的研究中的潜在应用,考虑到其在这些过程中涉及的化合物的结构相关性(Ma et al., 2016)。

化学合成中的杂质分析

Tang等人(2010)专注于开发一种用于确定5-氯戊酰氯中杂质的方法,这是一种用于合成药物中间体的化合物。5-甲基烟酰氯的相关性在于分析和管理化学合成中的杂质的共同背景,这对于确保最终产品的质量至关重要(Tang et al., 2010)。

蛋白质荧光猝灭

Holmes和Robbins(1974)对N'-甲基烟酰胺盐酸盐进行的研究,这是一种与5-甲基烟酰氯在结构上相关的化合物,展示了其在熄灭蛋白质色氨酸残基固有荧光中的应用。这表明了5-甲基烟酰氯在蛋白质荧光研究中的潜在应用(Holmes & Robbins, 1974)。

离子液体中的纤维素水解

Dee和Bell(2011)研究了溶解在离子液体中的纤维素的水解,揭示了该过程的关键见解。虽然并不直接涉及5-甲基烟酰氯,但这项研究为理解类似化合物可能发挥作用的水解反应提供了背景(Dee & Bell, 2011)。

安全和危害

属性

IUPAC Name |

5-methylpyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c1-5-2-6(7(8)10)4-9-3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFVFNVXUQRYIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50561434 | |

| Record name | 5-Methylpyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methylnicotinoyl chloride | |

CAS RN |

884494-95-5 | |

| Record name | 5-Methyl-3-pyridinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884494-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylpyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

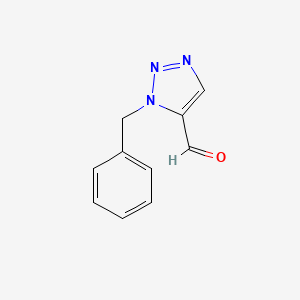

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

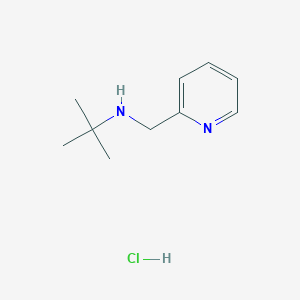

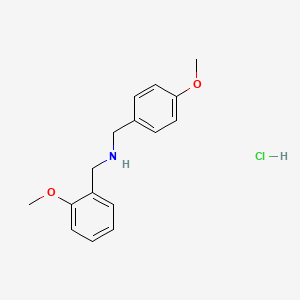

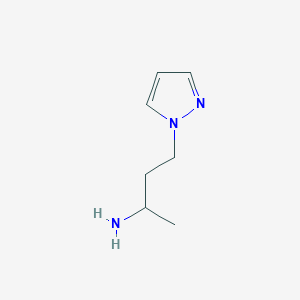

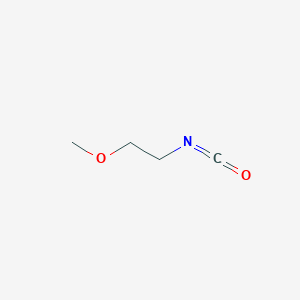

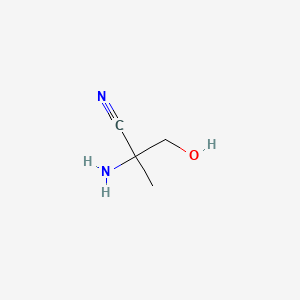

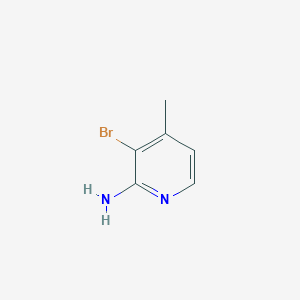

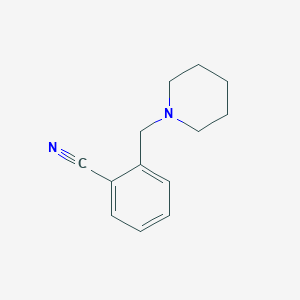

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(Prop-2-ynyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B1285241.png)

![4-[2-(Chloromethyl)phenyl]morpholine](/img/structure/B1285253.png)